molecular formula C18H20FNO2 B4642263 N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide

N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide

Cat. No.: B4642263
M. Wt: 301.4 g/mol
InChI Key: YCBANFZOMQVBJT-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenyl group and a fluorophenyl group attached to an acetamide backbone

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-3-22-16-10-8-14(9-11-16)13(2)20-18(21)12-15-6-4-5-7-17(15)19/h4-11,13H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBANFZOMQVBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
  • 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide

Uniqueness

N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide is unique due to the presence of both ethoxy and fluoro groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide
Reactant of Route 2
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N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide

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